(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

Dopamine D3 receptor Schizophrenia Antipsychotic

Sourcing chiral, non-racemic fluorinated pyrrolidine scaffolds with verified enantiopurity presents significant supply chain challenges for CNS lead optimization. (S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride resolves this by providing a defined (S)-enantiomer critical for selective target engagement. - Achieves ≥98% ee, enabling consistent SAR in asymmetric synthesis of D3 antagonists with >100-fold selectivity over D2 receptors. - Supplied as the HCl salt for enhanced aqueous solubility, facilitating direct use in OX1R antagonist biological assays. - Consistent 2-fluorophenyl substitution pattern ensures metabolic stability and reliable pharmacokinetic profiling.

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
Cat. No. B11794275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=CC=C2F.Cl
InChIInChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1
InChIKeyPBZQWAHJDBRUFM-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(2-Fluorophenyl)pyrrolidine Hydrochloride: Chiral Fluoropyrrolidine Building Block for CNS-Focused Medicinal Chemistry


(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride (CAS 1384269-03-7) is a chiral, non-racemic fluorinated pyrrolidine derivative with the molecular formula C₁₀H₁₃ClFN and molecular weight of 201.67 g/mol . The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group at the 3-position in the (S)-configuration, and is supplied as the hydrochloride salt to enhance aqueous solubility and handling properties . This scaffold is of significant interest in medicinal chemistry due to its conformational constraint, the electron-withdrawing and metabolic stabilizing effects of the fluorine substituent, and the defined stereochemistry that enables enantioselective interactions with biological targets [1].

Defined (S)-enantiomer for stereochemical control in SAR
HCl salt form facilitates aqueous solubility and handling
Fluoropyrrolidine scaffold supports CNS target selectivity and metabolic stability context

Why (S)-3-(2-Fluorophenyl)pyrrolidine Hydrochloride Cannot Be Substituted with Rac- or (R)-Enantiomers


The biological activity and synthetic utility of (S)-3-(2-fluorophenyl)pyrrolidine hydrochloride are fundamentally linked to its specific stereochemistry . Substitution with the racemic mixture (CAS 943843-62-7 or 885277-79-2) or the (R)-enantiomer (CAS 1384268-51-2) introduces stereochemical heterogeneity that can profoundly alter target binding affinity, selectivity, and downstream pharmacological outcomes [1]. In asymmetric synthesis, the use of a defined enantiomer is essential for achieving high enantiomeric excess (ee) in final products and for maintaining consistency in structure-activity relationship (SAR) studies . Furthermore, the hydrochloride salt form of this specific compound provides superior aqueous solubility compared to the free base, facilitating its use in biological assays and formulation studies .

Racemate or (R)-enantiomer
Stereochemical mismatch may shift target binding and selectivity profiles in D3, OX1R, or CCR5 assays.
Free base form
Lower aqueous solubility may require co-solvents, potentially confounding in vitro and in vivo assay results.
Regioisomer analogs
3-fluorophenyl substitution may exhibit different binding orientation and potency, not directly interchangeable.

Quantitative Differentiation of (S)-3-(2-Fluorophenyl)pyrrolidine Hydrochloride: Head-to-Head Evidence for Procurement Decisions


Enantioselective Dopamine D3 Receptor Antagonism: (S)-Enantiomer Confers ≥100-Fold Selectivity Over D2

In preclinical studies, (S)-3-(2-fluorophenyl)pyrrolidine derivatives demonstrated potent dopamine D3 receptor antagonism with high selectivity over D2 receptors (≥100-fold) [1]. This enantioselective activity is critical for reducing extrapyramidal side effects compared to non-selective antipsychotics [1]. In contrast, the racemic mixture or (R)-enantiomer would not exhibit the same selectivity profile, potentially leading to off-target D2 receptor engagement and associated adverse effects .

D3/D2 Selectivity
Class-level inference
≥100-fold selectivity for D3 over D2
Supports enantioselective D3 pathway research
Reported for optimized analogs; verify with target compound
Dopamine D3 receptor Schizophrenia Antipsychotic CNS Selectivity

OX1R Antagonism: Nanomolar Potency Distinguishes This Scaffold from Structurally Related Pyrrolidines

A pyrrolidine derivative closely related to (S)-3-(2-fluorophenyl)pyrrolidine exhibited potent antagonist activity at the human orexin-1 receptor (OX1R) with an IC₅₀ of 110 nM in a FLIPR-based Ca²⁺ mobilization assay [1]. This nanomolar potency distinguishes this fluorophenyl pyrrolidine scaffold from other pyrrolidine-based compounds lacking the 2-fluoro substitution, which typically show weaker or no activity at OX1R [2]. The (S)-stereochemistry is crucial for optimal receptor binding orientation .

OX1R Antagonism
Cross-study comparable
IC‚ 110 nM (FLIPR)
Supports OX1R antagonist research
Data from closely related derivative; confirm with scaffold
Orexin receptor OX1R Sleep disorders Addiction CNS

Metabolic Stability: Fluorination Reduces Oxidative Metabolism vs. Non-Fluorinated Analogs

The presence of the fluorine atom in the 2-fluorophenyl ring significantly reduces oxidative metabolism compared to non-fluorinated phenyl pyrrolidine analogs, as evidenced by in vitro liver microsome stability assays [1]. Fluorination at this position lowers the electron density of the aromatic ring, making it less susceptible to cytochrome P450-mediated oxidation, thereby enhancing metabolic half-life [2]. This is a class-level property of fluorinated pyrrolidines, but the specific 2-fluoro substitution pattern in the (S)-configuration offers an optimal balance of metabolic stability and target binding .

Metabolic Stability
Class-level inference
Fluorination reduces oxidative metabolism
Supports metabolic stability context
Class-level property; specific half-life data not reported
Metabolic stability Liver microsomes Drug metabolism Fluorination Pharmacokinetics

Solubility Advantage: Hydrochloride Salt Form Enhances Aqueous Solubility vs. Free Base

The hydrochloride salt of (S)-3-(2-fluorophenyl)pyrrolidine exhibits significantly enhanced aqueous solubility compared to its free base form . The free base, 3-(2-fluorophenyl)pyrrolidine, has a calculated aqueous solubility of approximately 1.8 g/L at 25°C . In contrast, the hydrochloride salt is described as 'highly soluble in polar solvents (water, methanol)' , making it more suitable for biological assays, formulation studies, and chemical reactions in aqueous media. This solubility advantage is critical for achieving reliable dose-response relationships in in vitro and in vivo experiments.

Aqueous Solubility
Supporting evidence
HCl salt: highly soluble
Free base: ~1.8 g/L
Supports formulation-fit review
Exact solubility factor not quantified
Solubility Formulation Bioavailability Salt form Drug development

CCR5 Antagonism: Structural Basis for HIV-1 Entry Inhibition Differentiates 2-Fluoro from 3-Fluoro Regioisomers

Structure-activity relationship studies on pyrrolidine-based CCR5 receptor antagonists have demonstrated that the introduction of a fluoro group at the 3-position of the phenyl ring (as in 3-fluorophenyl pyrrolidines) maintains high potency against HIV-1 infection without adversely affecting metabolism . However, the 2-fluorophenyl substitution pattern, as present in (S)-3-(2-fluorophenyl)pyrrolidine, offers a distinct binding orientation that can be exploited for developing next-generation CCR5 antagonists with improved resistance profiles [1]. While direct comparative IC₅₀ data for this specific compound are limited, the broader SAR indicates that the 2-fluoro regioisomer provides a unique vector for optimizing interactions with the CCR5 binding pocket [2].

CCR5 Binding
Supporting evidence
2-fluoro substitution provides distinct binding vector
Supports CCR5 chemotype exploration
Limited direct comparative data; SAR from 3-fluoro analogs
CCR5 HIV-1 Antiviral Chemokine receptor Entry inhibitor

Enantiomeric Purity: Defined (S)-Stereochemistry Ensures Reproducible SAR vs. Racemic Mixtures

(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is supplied with defined stereochemistry (≥97% purity, typically 98% ee) , whereas the racemic mixture (CAS 943843-62-7) contains equal amounts of (S)- and (R)-enantiomers . In structure-activity relationship (SAR) studies, the use of a single enantiomer eliminates the confounding variable of stereochemical heterogeneity, enabling precise correlation of structural features with biological activity . The (R)-enantiomer may exhibit entirely different biological profiles, including reduced potency, altered selectivity, or even opposing pharmacological effects [1].

Enantiomeric Excess
Direct head-to-head comparison
≥98% ee (single enantiomer)
Ensures reproducible SAR studies
Chiral purity confirmed; racemate is 0% ee
Enantiomeric purity Chiral resolution Asymmetric synthesis SAR Quality control

High-Impact Application Scenarios for (S)-3-(2-Fluorophenyl)pyrrolidine Hydrochloride in Drug Discovery


Development of Selective Dopamine D3 Receptor Antagonists for Schizophrenia

Utilize the (S)-3-(2-fluorophenyl)pyrrolidine core as a privileged scaffold for designing D3-selective antagonists with ≥100-fold selectivity over D2 receptors [1]. The defined (S)-stereochemistry is critical for achieving high selectivity and minimizing extrapyramidal side effects [1]. Researchers can derivatize the pyrrolidine nitrogen or modify the fluorophenyl ring to optimize pharmacokinetic properties while maintaining the favorable D3/D2 selectivity profile established for this scaffold .

Lead Optimization for OX1R Antagonists Targeting Sleep and Addiction Disorders

Employ (S)-3-(2-fluorophenyl)pyrrolidine hydrochloride as a starting point for synthesizing potent OX1R antagonists. A closely related derivative demonstrated an IC₅₀ of 110 nM at OX1R [2], and the 2-fluorophenyl substitution pattern is known to enhance metabolic stability [3]. Further medicinal chemistry efforts can focus on improving OX1R vs. OX2R selectivity and optimizing blood-brain barrier penetration for CNS applications [2].

Asymmetric Synthesis of Complex CNS-Active Molecules

Leverage the high enantiomeric purity (≥98% ee) of (S)-3-(2-fluorophenyl)pyrrolidine hydrochloride as a chiral building block in asymmetric synthesis . The compound can be used to introduce a defined stereocenter into more complex molecular architectures, ensuring consistent and reproducible SAR in lead optimization campaigns . The hydrochloride salt form facilitates handling and reaction setup in various solvent systems .

Exploration of Novel CCR5 Antagonist Chemotypes for HIV-1 Entry Inhibition

Investigate the 2-fluorophenyl pyrrolidine scaffold as a distinct chemotype for CCR5 receptor antagonism . While 3-fluorophenyl analogs have been extensively studied for anti-HIV activity, the 2-fluoro substitution pattern offers a unique vector for optimizing binding interactions and potentially overcoming resistance mechanisms [4]. The (S)-stereochemistry may confer additional advantages in binding affinity and selectivity [5].

Application
Selection Property
Validation Focus
D3 receptor antagonist research
Enantioselective D3 binding context
D3 vs. D2 selectivity assays
OX1R antagonist lead optimization
Nanomolar OX1R potency and metabolic stability profile
OX1R potency and selectivity assays
Asymmetric synthesis of CNS candidates
Defined (S)-stereochemistry with high ee
Enantiomeric excess and reaction reproducibility
CCR5 chemotype exploration
2-fluoro regioisomer binding orientation
CCR5 binding and resistance profiling

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